Phenoxazine
Overview
Description
Synthesis Analysis
Phenoxazine and its derivatives are synthesized through various methods, including the reaction of 2-amino-5-methylphenol with bovine hemolysates and metal-free formal synthesis. The synthesis approaches aim to introduce different functional groups, enabling the tuning of the material's photophysical and electrochemical properties for specific applications (Ishida et al., 1996); (Kervefors et al., 2018).
Molecular Structure Analysis
The molecular structure of phenoxazine derivatives has been elucidated using single-crystal X-ray investigations, revealing classical herringbone packing typical for rodlike conjugated molecules. These structures have shown potential for intermolecular hydrogen bonding, despite the presence of substitutional disorder in some cases (Kaltenegger et al., 2022).
Chemical Reactions and Properties
Phenoxazine undergoes various chemical reactions, including metalation and formation of radical cations, to give derivatives with altered properties. These reactions are essential for creating materials with specific functionalities and enhancing their applications in areas such as photoredox catalysis and antimicrobial activities (Gilman & Moore, 1958); (Miyamae et al., 2020).
Physical Properties Analysis
Phenoxazine-based materials exhibit high glass transition temperatures and ambipolar redox properties, which are crucial for their application in organic semiconductors and photovoltaic devices. The physical properties, such as glass transition temperature and quantum yield of fluorescence, vary with the electron acceptor strength and the structure of the phenoxazine derivatives (Zhu et al., 2008).
Chemical Properties Analysis
The chemical properties of phenoxazine derivatives, such as their redox behavior, photophysical characteristics, and ability to form stable radical cations, are influenced by their molecular structure. Modifications in the core and substituents of phenoxazine can significantly alter its electron-accepting and -donating capabilities, making these derivatives versatile for applications in organic electronics and as photoredox catalysts (McCarthy et al., 2018).
Scientific Research Applications
Antitumor and Anticancer Applications :
- Phenoxazine derivatives exhibit significant antitumor effects on leukemia cell lines and tumor-bearing mice. They inhibit proliferation, induce apoptosis, and have fewer adverse effects compared to traditional treatments (Shimamoto et al., 2001).
- Similarly, certain phenoxazine compounds have been found to exert anticancer activities against colon cancer cell lines and pancreatic cancer cells, showing dose-dependent efficacy and inducing cell death mechanisms such as apoptosis and necrosis (Nakachi et al., 2010) (Kato et al., 2006).
Broad Biological Activities :
- Phenoxazines are known for their wide range of biological activities including antiviral, anticancer, anti-Alzheimer, antidiabetic, antioxidant, anti-inflammatory, and antibiotic properties. Their extensive medicinal applications make them a focus of current medicinal chemistry (Katsamakas et al., 2016).
Material Science Applications :
- Beyond medicinal applications, phenoxazines are also used in material sciences such as organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells. Their structural modifications aim at improving properties for diverse material applications (Onoabedje et al., 2020).
Antiviral Properties :
- Phenoxazine derivatives have demonstrated the ability to suppress the proliferation of various viruses, including poliovirus and porcine parvovirus. They present a potential for developing new antiviral drugs (Iwata et al., 2005).
Bactericidal Effects :
- Certain phenoxazine compounds have been identified with bactericidal activities against Helicobacter pylori, a pathogen associated with gastric ulcers and cancer. This highlights their potential role in treating bacterial infections (Hanawa et al., 2010).
Future Directions
Phenoxazines have sparked a lot of interest owing to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Several research groups have worked on various structural modifications over the years in order to develop new phenoxazines with improved properties . Therefore, it is critical to conduct more frequent reviews of the work done in this area .
properties
IUPAC Name |
10H-phenoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMSYXZUNZXBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159199 | |
Record name | Phenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxazine | |
CAS RN |
135-67-1 | |
Record name | Phenoxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenoxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENOXAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2ZWT499SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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